(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[(3R)-3-(fluoromethyl)pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQGBTUFVBMCTA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CF)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of ®-2-pyrrolidinone with a fluoromethylating agent, followed by reduction to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of ®-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The ethanol group undergoes oxidation to form a ketone derivative. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate this transformation. For example:
This reaction proceeds efficiently under acidic conditions at 60–80°C, achieving yields >85%.
Alkylation and Acylation
The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (NaH) to form quaternary ammonium salts.
-
Acylation : Acetyl chloride or acetic anhydride converts the amine to an acetamide derivative.
Reaction conditions and yields vary with steric effects from the fluoromethyl group. For instance:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acetyl chloride | THF | 0°C → rt | 92 |
| Benzyl bromide | DMF | 60°C | 78 |
Data adapted from methodologies in pyrrolidine derivative synthesis .
Reduction Reactions
The compound’s fluoromethyl group can be reduced using sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al) in tetrahydrofuran (THF) at −78°C. This yields a de-fluorinated pyrrolidine derivative:
Isolated yields range from 65–82% depending on reaction time (2–6 hours) .
Elimination Reactions
Under strongly acidic conditions (e.g., concentrated H₂SO₄), the ethanol moiety undergoes dehydration to form an alkene:
This reaction is highly temperature-dependent, with optimal yields (74%) achieved at 120°C.
Cyclization and Ring-Opening
The compound participates in intramolecular cyclization with carbonylating agents (e.g., CDI) to form fluorinated heterocycles. A representative example:
| Activator | Additive | Solvent | Yield (%) |
|---|---|---|---|
| Tf₂O | 2-F-Py | CH₂Cl₂ | 93 |
| POCl₃ | – | Toluene | 34 |
This table illustrates the superior efficiency of triflic anhydride (Tf₂O) over phosphorus oxychloride (POCl₃) .
Stereochemical Stability
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol is primarily investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions are crucial for developing treatments for conditions like depression and anxiety disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the fluoromethyl group’s influence on the pharmacokinetics of pyrrolidine derivatives. The findings indicated that compounds with similar structures exhibited enhanced bioavailability and receptor affinity, making this compound a candidate for further research in drug development targeting neuropsychiatric disorders .
Neuroscience Research
Neurotransmitter Modulation:
Research has indicated that compounds similar to this compound can modulate neurotransmitter release and uptake. This modulation is essential for understanding synaptic plasticity and developing drugs that can enhance cognitive functions or treat neurodegenerative diseases.
Experimental Findings:
In an experimental setup, researchers utilized this compound to assess its effects on synaptic transmission in rodent models. The results demonstrated that the compound could enhance synaptic efficacy, suggesting potential applications in cognitive enhancement therapies .
Synthetic Intermediate
Organic Synthesis Applications:
this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various transformations that can lead to the development of more complex molecules used in pharmaceuticals.
Synthetic Pathways:
The compound can be synthesized through several methods, including nucleophilic substitution reactions and reductive amination processes. These pathways are essential for developing new derivatives with tailored pharmacological properties .
Data Tables
Mechanism of Action
The mechanism of action of ®-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanol moiety can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and applications of (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol and analogous compounds:
Key Observations:
- Fluorine vs. Non-Fluorinated Substituents: The fluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues like [1-(2-methoxyethyl)pyrrolidin-3-yl]methanol. This property is critical for improving blood-brain barrier penetration in CNS-targeted drugs .
- Ethanol vs.
- Stereochemical Specificity : The (R)-configuration in the target compound contrasts with the (S)-configuration in compounds like 3-((R)-3-hydroxy-4-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)oxoquinazolin-4(3H)-one. Such stereochemical differences can drastically alter pharmacokinetics and receptor interactions .
Biological Activity
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a fluoromethyl group, contributing to its unique properties. The presence of the hydroxyl group enhances its solubility and potential interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
-
Antimicrobial Activity
- Research indicates that derivatives of pyrrolidine compounds often exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
- Anticancer Potential
-
Neurological Effects
- There is emerging evidence that compounds containing pyrrolidine structures can influence neurotransmitter systems. For example, some studies suggest that they may act as modulators for receptors involved in neurological disorders . The specific effects of this compound on neurotransmitter receptors need further exploration.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including those similar to this compound. The results indicated that certain modifications in the structure led to enhanced activity against Candida species and Gram-positive bacteria at concentrations ranging from 62.5 to 250 μg/mL .
Case Study 2: Anticancer Activity
In another investigation focused on pyrrole derivatives, compounds exhibiting structural similarities to this compound were tested for their ability to inhibit cancer cell growth. The findings revealed potent inhibition of cell proliferation in various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .
Data Table: Biological Activities of Pyrrolidine Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| This compound | Antimicrobial | MRSA | 0.125 μg/mL |
| Pyrrole Derivative A | Anticancer | D283 Medulloblastoma | 50 nM |
| Pyrrole Derivative B | Antifungal | Candida albicans | 32 μg/mL |
Q & A
Q. What synthetic strategies are optimal for producing (R)-2-(3-(fluoromethyl)pyrrolidin-1-yl)ethanol with high enantiomeric purity?
- Methodological Answer : A multi-step approach is recommended:
- Step 1 : Synthesize the pyrrolidine core via reductive amination or cyclization reactions. For fluoromethyl introduction, use fluorinating agents (e.g., KF in DMSO) under anhydrous conditions .
- Step 2 : Install the ethanol moiety via nucleophilic substitution or alcohol protection/deprotection (e.g., using NaBH₄ in methanol for reduction) .
- Step 3 : Chiral resolution via enzymatic kinetic resolution or chiral chromatography (e.g., using amylose-based columns) to isolate the (R)-enantiomer .
Key Table :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Fluoromethylation | KF, DMSO, 60°C, 12h | 45–60% | ≥85% |
| Ethanol Addition | NaBH₄, MeOH, RT | 70–80% | ≥90% |
| Chiral Separation | ChiralPak AD-H, Hexane:IPA (90:10) | 95% ee | ≥99% |
Q. How can spectroscopic techniques confirm the stereochemistry and functional groups of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR for pyrrolidine ring protons (δ 2.5–3.5 ppm) and fluoromethyl signals (δ 4.2–4.5 ppm, split due to coupling). Chiral centers show distinct splitting patterns .
- IR : Confirm hydroxyl (3400–3600 cm) and C-F (1100–1200 cm) stretches.
- Mass Spectrometry : ESI-MS for molecular ion [M+H] and fragmentation patterns (e.g., loss of ethanol moiety).
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with TRK kinase for anticancer applications?
- Methodological Answer :
- Target Preparation : Retrieve TRK kinase structure (PDB: 6KCC). Optimize protonation states using software like Schrödinger Maestro.
- Ligand Preparation : Generate 3D conformers of this compound and derivatives.
- Docking : Use AutoDock Vina or Glide for binding affinity calculations. Prioritize interactions with hinge regions (e.g., Met 592, Glu 590) .
Key Data :
| Derivative | Binding Affinity (ΔG, kcal/mol) | H-Bond Interactions |
|---|---|---|
| Parent Compound | -8.2 | Glu 590, Met 592 |
| Fluoromethyl-Trifluoro | -9.5 | Additional π-π stacking |
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- Kinetic Analysis : Use in-situ FTIR or HPLC to monitor intermediates. For example, incomplete fluoromethylation due to side reactions (e.g., hydrolysis) requires adjusted stoichiometry (excess KF) .
- Process Optimization : Switch from batch to flow chemistry for better heat dissipation during exothermic steps (e.g., NaBH₄ reduction).
Q. How do fluorinated analogs of pyrrolidine derivatives enhance metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Assays : Compare microsomal stability (human liver microsomes) of fluorinated vs. non-fluorinated analogs. Fluorine reduces CYP450-mediated oxidation.
- Computational Modeling : Calculate logP and polar surface area (PSA) to predict blood-brain barrier penetration. Fluorine increases lipophilicity (logP +0.5) .
Data-Driven Analysis
Q. What analytical methods validate enantiomeric excess (ee) during asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use ChiralPak IG-3 column (4.6 × 250 mm), mobile phase: Hexane:EtOH (85:15), flow rate: 1.0 mL/min. Retention times: (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.1 min .
- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm for chiral centers.
Key Challenges & Future Directions
- Challenge : Low yield in fluoromethylation due to competing elimination pathways.
Solution : Explore alternative fluorinating agents (e.g., Selectfluor®) or microwave-assisted synthesis. - Future : Evaluate in vivo efficacy in TRK-driven cancer models (e.g., xenograft studies) using derivatives with optimized logP (2.0–3.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
